(4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol
Overview
Description
(4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol is an organic compound with the molecular formula C15H23NO2 It is characterized by the presence of an azepane ring, an ethoxy group, and a phenylmethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol typically involves the reaction of 4-hydroxybenzyl alcohol with 2-(azepan-1-yl)ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under appropriate conditions.
Major Products Formed
Oxidation: Formation of 4-(2-(azepan-1-yl)ethoxy)benzaldehyde or 4-(2-(azepan-1-yl)ethoxy)benzoic acid.
Reduction: Formation of 4-(2-(azepan-1-yl)ethoxy)phenylmethane.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
(4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
(4-(2-(Piperidin-1-yl)ethoxy)phenyl)methanol: Similar structure but with a piperidine ring instead of an azepane ring.
(4-(2-(Morpholin-1-yl)ethoxy)phenyl)methanol: Similar structure but with a morpholine ring instead of an azepane ring.
Uniqueness
(4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol is unique due to the presence of the azepane ring, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
[4-[2-(azepan-1-yl)ethoxy]phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c17-13-14-5-7-15(8-6-14)18-12-11-16-9-3-1-2-4-10-16/h5-8,17H,1-4,9-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKBHEOTYTUPXAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCOC2=CC=C(C=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90431223 | |
Record name | (4-(2-(azepan-1-yl)ethoxy)phenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90431223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
223251-16-9 | |
Record name | (4-(2-(azepan-1-yl)ethoxy)phenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90431223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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